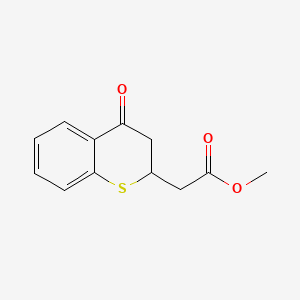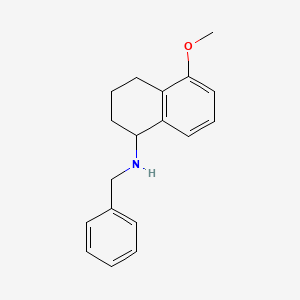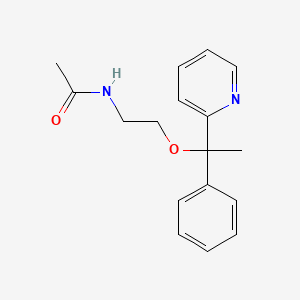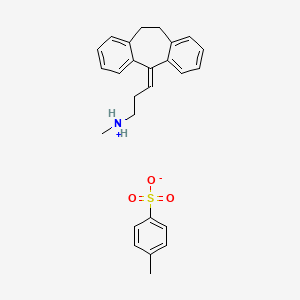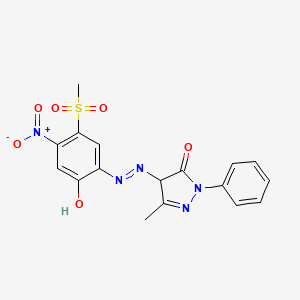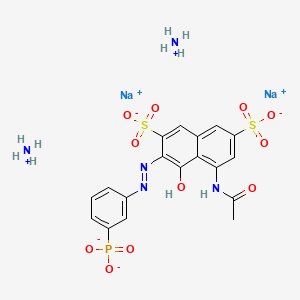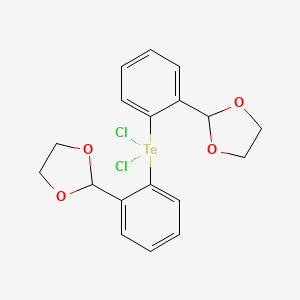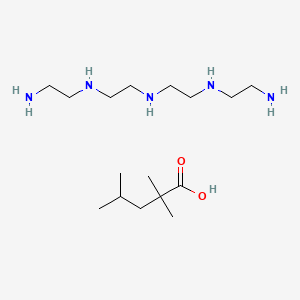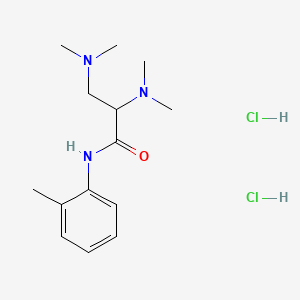
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of morpholine with 3-chloropropylamine to form a substituted morpholine intermediate. This intermediate is then reacted with 2-((p-chlorophenyl)thio)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, ethanol, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating conditions such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Thioether compounds: Molecules containing sulfur-ether linkages similar to the p-chlorophenylthio group.
Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.
Uniqueness
Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to its specific combination of functional groups. The presence of the p-chlorophenylthio group and the morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92724-93-1 |
|---|---|
Molecular Formula |
C15H23ClN2OS |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H23ClN2OS/c16-14-2-4-15(5-3-14)20-13-7-17-6-1-8-18-9-11-19-12-10-18/h2-5,17H,1,6-13H2 |
InChI Key |
FWDTYPVGGSPWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


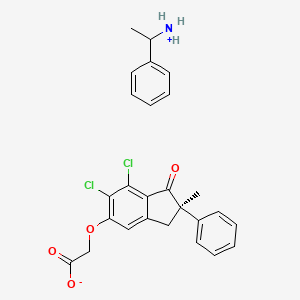
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

